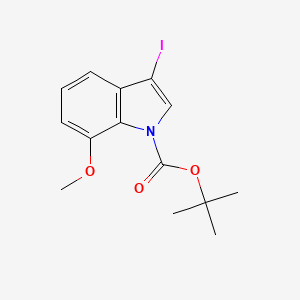
1-(5-Chlorothiophen-3-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-3-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H7ClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a butane-1,3-dione moiety.
Vorbereitungsmethoden
The synthesis of 1-(5-Chlorothiophen-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-3-carboxylic acid with butane-1,3-dione in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent, such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
1-(5-Chlorothiophen-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorothiophen-3-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound can be employed in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophen-3-yl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Chlorothiophen-3-yl)butane-1,3-dione can be compared with other similar compounds, such as:
1-(5-Bromo-3-chlorothiophen-2-yl)butane-1,3-dione: This compound has a bromine atom in addition to the chlorine atom, which may alter its reactivity and applications.
1-(5-Chlorothiophen-2-yl)butane-1,3-dione: The position of the chlorine atom differs, which can influence the compound’s chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H7ClO2S |
|---|---|
Molekulargewicht |
202.66 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)2-7(11)6-3-8(9)12-4-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
MRJNUEUAMLRSMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1=CSC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)





![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)


![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)



